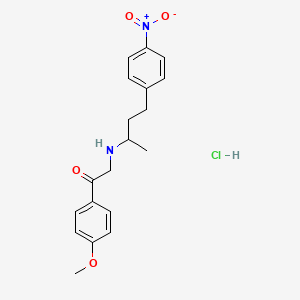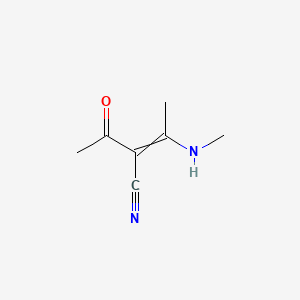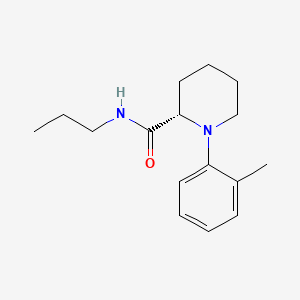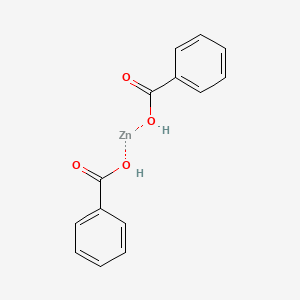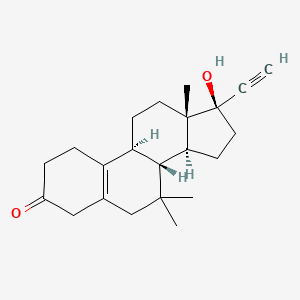
"(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one"
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is a synthetic steroidal compound. It is known for its unique structure and potential applications in various fields, including medicine and biochemistry. This compound is characterized by its hydroxyl group at the 17th position, a dimethyl group at the 7th position, and a unique enyne structure at the 20th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Dimethylation: Addition of dimethyl groups at the 7th position.
Formation of the Enyne Structure: This involves the creation of a triple bond at the 20th position and a double bond at the 5th position.
The reaction conditions typically involve the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The enyne structure can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17-keto derivatives, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
17-Hydroxyprogesterone: Similar in structure but lacks the dimethyl and enyne groups.
17alpha-Ethynyl-estradiol: Contains an ethynyl group but differs in the steroidal backbone.
Uniqueness
(+/-)-17-Hydroxy-7,7-dimethyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H30O2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,7,13-trimethyl-2,4,6,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-5-22(24)11-9-18-19-17(8-10-21(18,22)4)16-7-6-15(23)12-14(16)13-20(19,2)3/h1,17-19,24H,6-13H2,2-4H3/t17-,18+,19-,21+,22+/m1/s1 |
Clave InChI |
NSJVZSGGSPCPBR-NGVUMRSOSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C(CC4=C3CCC(=O)C4)(C)C |
SMILES canónico |
CC1(CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


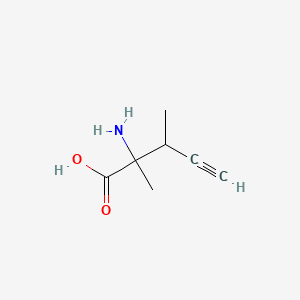
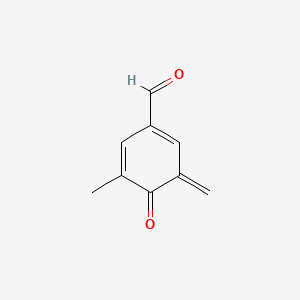
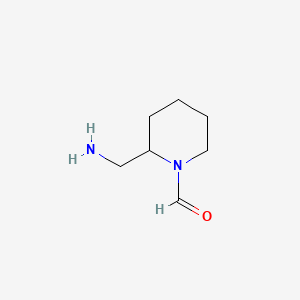
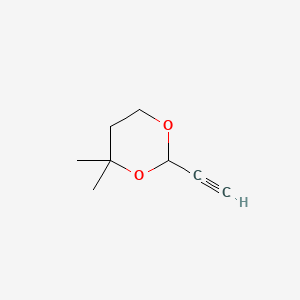
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
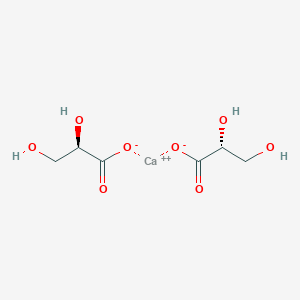
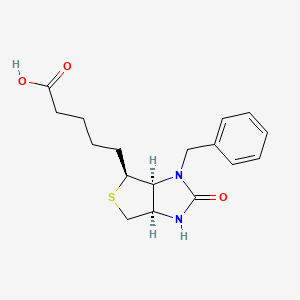
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
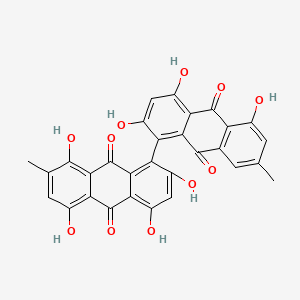
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)
